(2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid - 2089534-10-9

(2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid

Catalog Number: EVT-1774469
CAS Number: 2089534-10-9
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Esterification: The carboxylic acid group can be readily esterified with various alcohols under acidic conditions to produce corresponding esters. [, ]
  • Amidation: Reaction with amines in the presence of a coupling agent like HATU or EDCI can lead to the formation of amides. [, ]
  • Reduction: The double bond in the acrylic acid moiety can be reduced to a single bond using hydrogenation or other reducing agents. []
  • Cycloaddition reactions: The pyrazole ring can participate in cycloaddition reactions, such as 1,3-dipolar cycloaddition, to generate complex heterocyclic systems. []
Mechanism of Action
  • Enzyme inhibition: Pyrazole derivatives are known to exhibit inhibitory activity against various enzymes, such as kinases, cyclooxygenases, and aromatases. [, , , ] (2E)-3-(1-Cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid might interact with the active sites of specific enzymes, modulating their activity.
Applications
  • Medicinal Chemistry: Based on the reported biological activities of structurally related pyrazole derivatives, this compound could be investigated for potential activity against a range of diseases, including inflammation, cancer, and infectious diseases. [, , , ]
  • Material Science: The presence of the acrylic acid moiety allows for the incorporation of this compound into polymers or other materials, potentially imparting desirable properties like enhanced solubility, biodegradability, or specific functionalities. []

(i(E))-3-[1-i(n)-butyl-5-[2-(-carboxyphenyl)methoxy-4-chlorophenyl]-1i(H)-pyrazol-4-yl]-2-[(5-methoxy-2,3-dihydrobenzofuran-6-yl)methyl]-prop-2-enoic acid monoargininyl salt

Compound Description: This compound is a novel arginine salt form of an endothelin receptor antagonist. []

Relevance: This compound, like (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid, features a prop-2-enoic acid moiety directly linked to a pyrazole ring. The presence of this shared core structure categorizes them within a similar chemical class, despite variations in substitutions on the pyrazole and the acrylic acid. []

2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid

Compound Description: This acrylic acid derivative was synthesized via acid hydrolysis of a corresponding oxazolone precursor. []

Relevance: Both this compound and (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid belong to the acrylic acid derivatives containing a pyrazole ring. They share a common "pyrazole-acrylic acid" core structure, suggesting they might possess similar chemical properties. []

Compound Description: This compound, along with numerous structural analogs featuring modifications at the benzylcarbamic acid moiety and the tetrahydropyran ring, have been identified as potential inhibitors of GSK-3. []

Relevance: While structurally distinct from (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid, these compounds highlight the biological relevance of substituted pyrazole derivatives, particularly their potential as enzyme inhibitors. This suggests that (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid, containing a similar pyrazole core, might also exhibit interesting biological activities. []

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity, demonstrating moderate to good efficacy against both bacterial and fungal strains. []

Relevance: These compounds, while structurally distinct from (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid, share the presence of a dihydropyrazole moiety. This structural similarity highlights the importance of this specific heterocycle as a building block for compounds with potential biological activities, suggesting (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid might also exhibit interesting properties. []

1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole Derivatives (4a-j)

Compound Description: This series of compounds was synthesized and evaluated for their antioxidant and antidiabetic activity. Certain derivatives exhibited significant potential in both areas. []

Relevance: These compounds, similar to (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid, contain a dihydropyrazole moiety, emphasizing the relevance of this structural feature in medicinal chemistry. The presence of this shared heterocycle suggests that (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid might also possess noteworthy biological activities. []

Compound Description: This series of compounds were synthesized as intermediates in the production of insecticidal agents. []

Relevance: This compound class highlights the versatility of substituted phenoxy acetic acid derivatives as building blocks for bioactive molecules. While structurally different from (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid, the presence of the phenoxy acetic acid moiety suggests a potential area of exploration for modifying and studying the properties of (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid. []

4-(3, 5-diaryl substituted)-4,5-dihydro-1H-pyrazol-1-yl) benzene sulfonamides

Compound Description: This series of compounds, featuring a benzenesulfonamide group linked to a dihydropyrazole, exhibited promising anti-inflammatory activity. []

Relevance: Similar to (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid, these compounds contain a dihydropyrazole ring, highlighting the importance of this structural feature in designing bioactive molecules. This shared heterocycle suggests that (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid might also possess valuable pharmacological properties. []

2′-(1,3-diaryl-1H-pyrazol-5-yl)-1′-arylspiro[indeno[1,2-b]quinoxaline-11,3′-pyrrolizidines]

Compound Description: These complex spirocyclic compounds, incorporating a pyrazole ring within their structure, demonstrated significant cytotoxic activity against the HeLa cancer cell line. []

Relevance: The presence of the pyrazole ring in these cytotoxic compounds, similar to (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid, further emphasizes the potential of this heterocycle as a scaffold for developing biologically active molecules. []

Compound Description: This compound, along with its N-acetylated analog, represents a series of reduced bipyrazole derivatives synthesized from a common pyrazole precursor. []

Relevance: Although structurally distinct from (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid, these compounds exemplify the diversity achievable within pyrazole-based structures. The presence of two pyrazole rings in these molecules, compared to the single pyrazole in (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid, highlights a potential area for structural modification and exploration of its biological properties. []

Compound Description: This series of bipyrazole derivatives, synthesized through a multistep process, exhibited notable antimicrobial activity, with some compounds demonstrating potent antifungal activity comparable to the standard drug Fluconazole. []

Relevance: These compounds, while structurally different from (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid, emphasize the significant antimicrobial potential of compounds containing the bipyrazole moiety. []

1-(1-phenyl-5-substitutedphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-substitutedphenyl-1H-indole (4a-4l)

Compound Description: This series of indole-dihydropyrazole hybrids was synthesized and evaluated for analgesic, anti-inflammatory, and ulcerogenic activities. Several compounds demonstrated promising results, comparable to the standard drug indomethacin, with significantly reduced ulcerogenic effects. []

Relevance: Similar to (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid, these compounds incorporate a dihydropyrazole ring within their structure. The presence of this shared heterocycle, combined with the notable biological activities observed for these hybrids, suggests that exploring the pharmacological potential of (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid could be a promising avenue for future research. []

Furan-Chalcone and Furylpyrazole Hybrids

Compound Description: A series of furan-chalcones and furylpyrazoles were synthesized and assessed for their cytotoxic activity against various cancer cell lines. Notably, a pyrazole derivative exhibited potent cytotoxic effects, surpassing the activity of the reference drug Doxorubicin. []

Relevance: These compounds highlight the potential of combining a pyrazole moiety, as present in (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid, with other heterocycles like furan to enhance biological activities. The successful application of these hybrids in anticancer drug discovery further supports the exploration of (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid for potential therapeutic applications. []

Properties

CAS Number

2089534-10-9

Product Name

(2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid

IUPAC Name

(E)-3-(1-cyclobutylpyrazol-4-yl)prop-2-enoic acid

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c13-10(14)5-4-8-6-11-12(7-8)9-2-1-3-9/h4-7,9H,1-3H2,(H,13,14)/b5-4+

InChI Key

RXORBTBHQDTFJE-SNAWJCMRSA-N

SMILES

C1CC(C1)N2C=C(C=N2)C=CC(=O)O

Canonical SMILES

C1CC(C1)N2C=C(C=N2)C=CC(=O)O

Isomeric SMILES

C1CC(C1)N2C=C(C=N2)/C=C/C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.